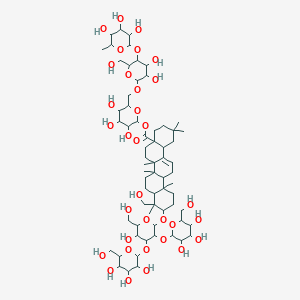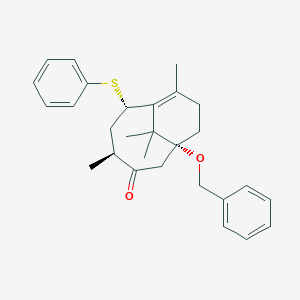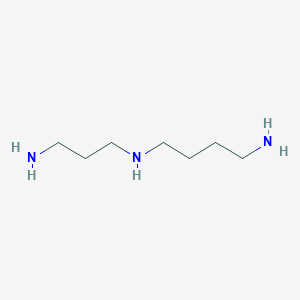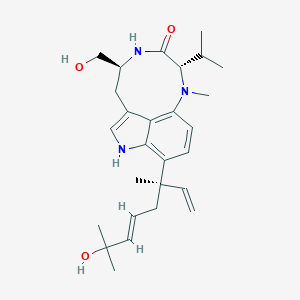
Lyngbyatoxin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyngbyatoxin C is a potent cytotoxic compound that belongs to the family of marine natural products. It is derived from the marine cyanobacterium Lyngbya majuscula, which is found in the tropical and subtropical regions of the world. Lyngbyatoxin C has attracted significant attention from the scientific community due to its unique chemical structure and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Biosynthesis and Molecular Structure
- Lyngbyatoxin Biosynthesis : The molecular cloning of the lyngbyatoxin biosynthetic gene cluster from Lyngbya majuscula has been reported. This cluster spans 11.3 kilobase pairs and includes genes encoding for a two-module nonribosomal peptide synthetase (NRPS), a P450 monooxygenase, an aromatic prenyltransferase, and an oxidase/reductase protein. The prenyltransferase (LtxC) catalyzes the final step in the biosynthesis of lyngbyatoxin A (Edwards & Gerwick, 2004).
Chemical Synthesis and Modification
Enantioselective Synthesis : Research on the enantioselective synthesis of Lyngbyatoxin A, focusing on the stereocontrolled introduction of the quaternary stereogenic center, has been conducted. This includes key steps like Lewis-acid mediated rearrangement of chiral vinyl epoxides (Tønder & Tanner, 2003).
High-titer Production in E. coli : The lyngbyatoxin biosynthetic pathway has been expressed in E. coli, enabling high titers of lyngbyatoxin A and its precursor indolactam-V. This approach confirms the proposed biosynthetic route and opens possibilities for future exploitation of cyanobacterial natural product pathways (Ongley et al., 2013).
Structural Diversification via Heterologous Expression : Structural diversification of lyngbyatoxin A and its intermediates was achieved by expressing the Streptomyces-derived tleABC biosynthetic gene cluster in different Streptomyces hosts. This strategy led to the creation of new lyngbyatoxin derivatives (Zhang et al., 2016).
Potential Applications and Effects
Multispecificity of Nonribosomal Peptide Synthetase : A study explored the multispecificity of a lyngbyatoxin NRPS for the biosynthesis of indolactam variants. Site-directed mutagenesis altered substrate preference, highlighting the potential for creating diverse lyngbyatoxin derivatives (Soeriyadi et al., 2021).
Heterologous Expression in Streptomyces : The capability of Streptomyces coelicolor to express enzymes involved in lyngbyatoxin A biosynthesis from Moorea producta was evaluated. Despite challenges, this research provides a new platform for investigating natural product enzymes (Jones et al., 2012).
Propiedades
Número CAS |
133084-53-4 |
|---|---|
Nombre del producto |
Lyngbyatoxin C |
Fórmula molecular |
C27H39N3O3 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1 |
Clave InChI |
VMLLPMJDAXPWAA-PIKNDIPASA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |
SMILES canónico |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |
Sinónimos |
lyngbyatoxin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



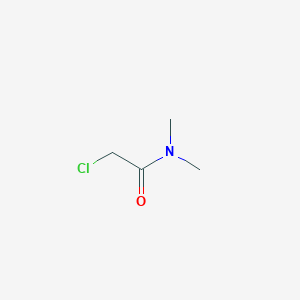
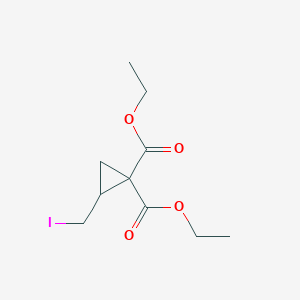
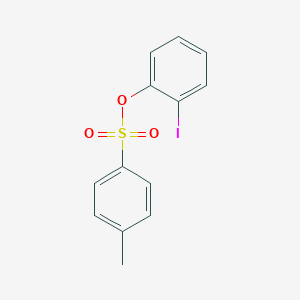
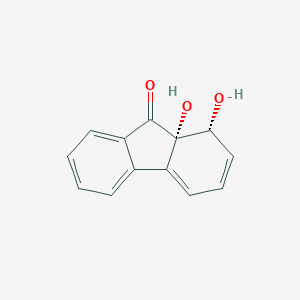
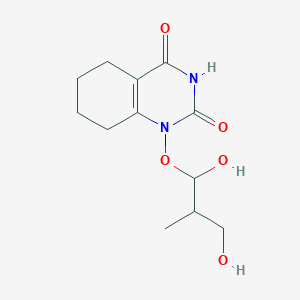
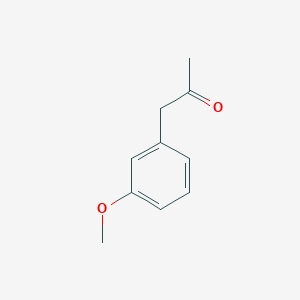
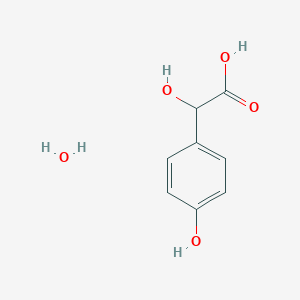
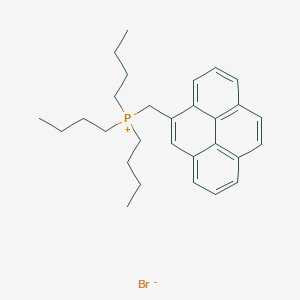
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
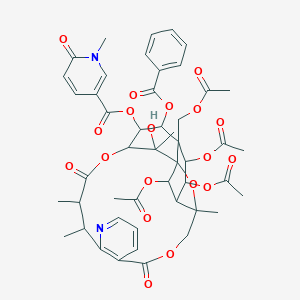
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
